molecular formula C10H15BrN2 B113339 1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine CAS No. 951917-59-2

1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

Cat. No. B113339
M. Wt: 243.14 g/mol
InChI Key: OYMFXONHTUORJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically includes the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Atmospheric and Environmental Impact

  • Bromoform (CHBr3), a brominated compound, is identified as a significant source of atmospheric organic bromine, contributing to the reactive halogens in the troposphere and lower stratosphere. Its sea-to-air flux, primarily originating from macroalgal and planktonic sources, plays a crucial role in atmospheric chemistry and has implications for climate change and ozone depletion studies. The global flux of bromoform is estimated to be around 10 Gmol Br yr−1, highlighting the need for further research on its oceanic and atmospheric distributions (Quack & Wallace, 2003).

Industrial and Chemical Synthesis

  • Novel brominated flame retardants (NBFRs) are increasingly used in consumer goods and industrial applications due to their effectiveness in reducing fire risk. Their occurrence in indoor air, dust, and consumer products has been extensively studied, revealing the presence of several types of NBFRs such as EH-TBB, BEH-TEBP, and DBDPE in high concentrations. This emphasizes the significance of brominated compounds in enhancing fire safety standards in various materials and products (Zuiderveen, Slootweg, & de Boer, 2020).

Bioactive Compounds and Biological Implications

  • Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), though present in trace amounts in brominated flame retardants, share toxicological properties similar to their chlorinated counterparts. These compounds have been shown to induce a range of toxic effects in animal models, including hepatic, dermal, and gastrointestinal toxicities. The similarity in the toxic effects between brominated and chlorinated compounds highlights the importance of understanding the biological impacts of bromine-containing molecules (Mennear & Lee, 1994).

Marine Chemistry

  • Inorganic bromine in the marine boundary layer has been the focus of increasing attention due to its role in the chemical transformation of particulate bromide into reactive inorganic gases. These transformations significantly influence the ozone and other important constituents of marine air, highlighting the complex cycle of bromine in the marine environment and its potential impact on climate and atmospheric chemistry (Sander et al., 2003).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas where further research could be beneficial, such as potential applications of the compound or unanswered questions about its properties or reactivity.


For a specific compound, these analyses would typically involve a combination of laboratory experiments and literature research. Please consult with a qualified professional or refer to a reliable source for specific information.


properties

IUPAC Name

1-(3-bromophenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMFXONHTUORJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.